molecular formula C16H18N2O3S2 B2835902 4-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 896337-09-0

4-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2835902
CAS No.: 896337-09-0
M. Wt: 350.45
InChI Key: OTOLPAZNFDDUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative offered for research purposes. Benzothiazole-based compounds are a significant area of investigation in medicinal chemistry due to their diverse pharmacological profiles . These scaffolds are frequently explored as core structures in the development of novel therapeutic agents, with documented research into their anticancer , anti-tubercular , antimicrobial , and antitumor activities . The 4,5,6,7-tetrahydrobenzothiazole moiety present in this compound, a partially saturated variant, is a key structural feature in various bioactive molecules. The molecular structure incorporates a methanesulfonyl group and a benzamide subunit, which are common in drug discovery for modulating properties like solubility, binding affinity, and metabolic stability. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-10-3-8-13-14(9-10)22-16(17-13)18-15(19)11-4-6-12(7-5-11)23(2,20)21/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOLPAZNFDDUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with a suitable precursor, the benzothiazole ring can be formed through cyclization reactions.

    Introduction of the Methyl Group: Methylation reactions can be used to introduce the methyl group at the desired position.

    Amidation: The final step involves the formation of the benzamide moiety through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazol-2-yl Benzamide Derivatives

(a) 4-Fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (BG15234)
  • Structural Difference : Replaces the methanesulfonyl group with a fluorine atom at the para position of the benzamide ring.
  • Impact :
    • Electronic Effects : Fluorine is electron-withdrawing but less polar than methanesulfonyl, reducing solubility in polar solvents compared to the target compound.
    • Biological Activity : Fluorine’s smaller size may alter binding interactions in enzymatic or receptor targets.
  • Synthesis : Likely involves coupling 4-fluorobenzoic acid derivatives with the benzothiazol-2-amine precursor, analogous to routes for sulfonyl-substituted analogs .
(b) N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)
  • Structural Difference : Features a 2-fluoro substituent on the benzamide ring instead of para-substituted methanesulfonyl.
  • Crystallography: Forms optically transparent pale-yellow crystals via slow evaporation (ethyl acetate/methanol), suggesting distinct packing interactions compared to the target compound’s sulfonyl group .

Sulfonyl-Containing Analogs

(a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9]
  • Structural Features : Incorporate a sulfonyl group on a biphenyl system linked to a triazole-thione core.
  • Key Differences :
    • The triazole-thione ring replaces the benzothiazole moiety, altering hydrogen-bonding and π-π stacking capabilities.
    • IR spectra confirm the absence of C=O (1663–1682 cm⁻¹) and retention of C=S (1247–1255 cm⁻¹), contrasting with the target compound’s amide C=O and sulfonyl S=O vibrations .
(b) Cpd C (4-{[5-(4-Benzyloxybenzylidene)...methanesulfonic acid)
  • Structural Feature : Contains a methanesulfonic acid group, differing from the target compound’s methanesulfonyl-benzamide linkage.

Pharmacologically Relevant Benzothiazole Derivatives

Patent examples (e.g., Example 1: 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) highlight benzothiazole-amide hybrids but replace the sulfonyl group with carboxylic acids or heterocyclic systems. These modifications suggest divergent pharmacological targets, as carboxylic acids often participate in salt formation or metal chelation .

Data Table: Structural and Spectroscopic Comparison

Compound Name Structural Features Key Spectral Data (IR/NMR) Synthesis Route
4-Methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Methanesulfonyl-benzamide + tetrahydrobenzothiazole Expected: C=O (~1680 cm⁻¹), S=O (~1350/1150 cm⁻¹) Likely coupling of sulfonyl acid derivatives
BG15234 (4-Fluoro analog) Fluorobenzamide + tetrahydrobenzothiazole C=O (~1680 cm⁻¹), C-F (vibrations ~1200 cm⁻¹) Similar to sulfonyl analogs
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thione [7] Sulfonyl-biphenyl + triazole-thione C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) Cyclization of hydrazinecarbothioamides
Cpd C (Methanesulfonic acid derivative) Methanesulfonic acid + benzylidene-benzyloxy S=O (~1200 cm⁻¹), acidic proton (broad ~2500–3000 cm⁻¹) Not specified

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound comprises three critical motifs:

  • A 4-methanesulfonylbenzamide group, which enhances solubility and potential hydrogen-bonding interactions.
  • A 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole moiety, contributing to conformational rigidity and π-π stacking capabilities.
  • The amide linkage , which stabilizes the molecule and facilitates interactions with biological targets. These features dictate reactivity in nucleophilic substitutions (e.g., sulfonyl group) and hydrogen-bond-driven binding in biological systems .

Q. What synthetic routes are commonly employed for this compound?

A standard synthesis involves:

  • Step 1 : Reacting 4-methanesulfonylbenzoyl chloride with 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole in anhydrous dichloromethane under nitrogen.
  • Step 2 : Maintaining the reaction at 0–5°C for 2 hours, followed by room temperature stirring overnight.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product with >95% purity. Key optimizations include pH control (neutral conditions) to prevent decomposition of the benzothiazole ring .

Q. Which analytical techniques are critical for characterizing purity and structure?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and detect impurities (<0.5% residual solvents).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>99% for biological assays).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for refinement, focusing on resolving torsional angles in the tetrahydrobenzothiazole ring.
  • Data Collection : Cool crystals to 100 K to minimize thermal motion artifacts.
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest conformational flexibility or crystal packing effects .

Q. What strategies address contradictory bioactivity data across assays?

  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to rule out false positives from off-target effects.
  • Solubility Correction : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation in aqueous buffers.
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) skews IC50_{50} values .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Synthesize analogs with:
  • Varied sulfonyl substituents (e.g., ethylsulfonyl vs. methanesulfonyl).
  • Substituents on the benzothiazole ring (e.g., 6-ethyl vs. 6-methyl).
    • Assay Design : Test analogs against a panel of related targets (e.g., kinases, GPCRs) to map selectivity.
    • Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate activity with binding poses in target active sites .

Q. What methods improve solubility without compromising bioactivity?

  • Prodrug Synthesis : Introduce phosphate or acetyl groups at the amide nitrogen, which hydrolyze in vivo.
  • Co-Solvent Systems : Use cyclodextrin-based formulations (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility (>5 mg/mL).
  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.